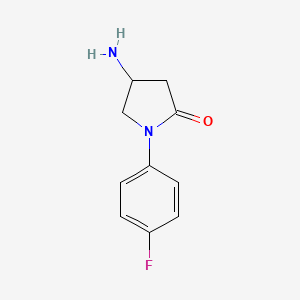
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a derivative of 2-pyrrolidinone with a fluorophenyl group and an amino group attached to its structure. This compound is of interest due to its potential pharmacological properties, particularly as a monoamine oxidase B inactivator, which could have implications for the treatment of neurological disorders .
Synthesis Analysis
The synthesis of related 2-pyrrolidinone derivatives has been described in the literature. For instance, the synthesis of 4-(aminomethyl)-1-phenyl-2-pyrrolidinone hydrochlorides was achieved through a six-step sequence, which could be adapted to synthesize this compound . Another relevant synthesis approach involves the palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl moiety, as demonstrated in the synthesis of a key pharmaceutical intermediate . These methods could potentially be modified to synthesize the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidinone core with an amino group at the 4-position and a 4-fluorophenyl group at the 1-position. The presence of the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity and binding affinity to biological targets .
Chemical Reactions Analysis
Compounds similar to this compound have been shown to inactivate monoamine oxidase B, an enzyme involved in the catabolism of monoamine neurotransmitters . The specific chemical reactions involved in this inactivation process would be of interest for further study, as they could reveal the mechanism of action of this class of compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been synthesized and studied for their antibacterial activity . The physical properties such as solubility, melting point, and stability, as well as chemical properties like pKa and reactivity, would be important to characterize for a comprehensive understanding of the compound's behavior in biological systems.
Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
Research into the stereochemistry of phenylpiracetam and its methyl derivative, which share a pyrrolidin-2-one pharmacophore similar to 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, has shown significant interest in improving the pharmacological profile of central nervous system agents. These compounds are explored for their potential to facilitate memory processes and attenuate cognitive function impairments associated with various conditions. The review by Veinberg et al. (2015) summarizes the design, synthesis, and biological activity of enantiomerically pure versions of these compounds, demonstrating the direct relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers, which could inform the development of more effective drugs (Veinberg et al., 2015).
Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core element of this compound, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturation allows for efficient exploration of the pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to non-planarity, a phenomenon known as “pseudorotation.” Li Petri et al. (2021) discuss bioactive molecules with pyrrolidine rings, highlighting their target selectivity and the influence of steric factors on biological activity, which underscores the scaffold's importance in designing new compounds with varied biological profiles (Li Petri et al., 2021).
Pyrrolidine in Drug Discovery
Another study emphasizes the utility of the pyrrolidine scaffold in drug discovery, focusing on its versatility for creating novel biologically active compounds. This comprehensive review details the synthetic strategies and structure-activity relationships of pyrrolidine-based compounds, highlighting the different stereoisomers and the spatial orientation of substituents leading to various biological profiles. Such insights are crucial for medicinal chemists aiming to design new pyrrolidine compounds with specific biological activities, reflecting the broad applicability of this scaffold in medicinal chemistry (Li Petri et al., 2021).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that pyrrolidine derivatives can have a broad spectrum of biological activities .
Action Environment
It is known that such factors can significantly impact the pharmacokinetics and pharmacodynamics of many drugs .
Biochemical Analysis
Biochemical Properties
4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern is important for its overall biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biological effects .
properties
IUPAC Name |
4-amino-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-3-9(4-2-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYVGPBEIRKTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602563 |
Source


|
| Record name | 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1011357-90-6 |
Source


|
| Record name | 4-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

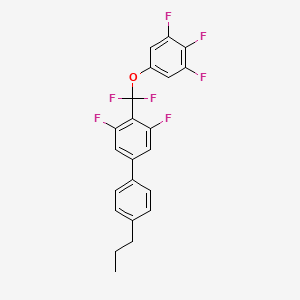






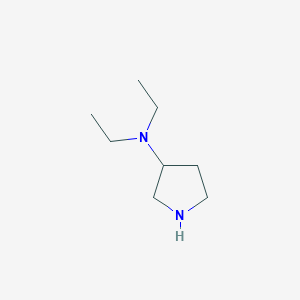

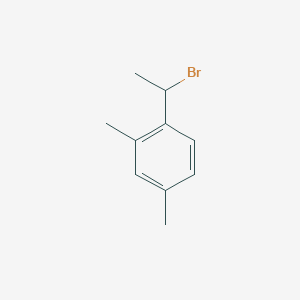

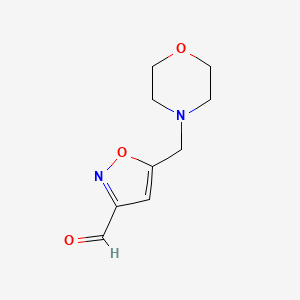

![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)